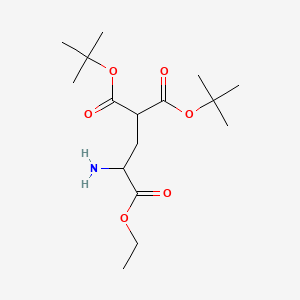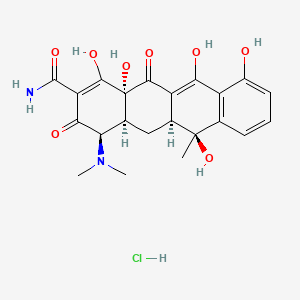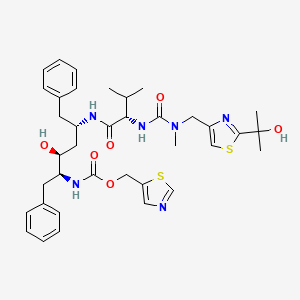
2-Hydroxy Promazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Promazine-d6 is a labeled metabolite of Promazine . It has a molecular weight of 306.46 and a molecular formula of C17H14D6N2OS . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Promazine-d6 consists of a sulfur and nitrogen-containing tricyclic ring (phenothiazine) with a side chain attached to the nitrogen atom . The molecular formula is C17H14D6N2OS .Physical And Chemical Properties Analysis
The molecular weight of 2-Hydroxy Promazine-d6 is 306.46, and its molecular formula is C17H14D6N2OS . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources.properties
CAS RN |
1215762-22-3 |
|---|---|
Product Name |
2-Hydroxy Promazine-d6 |
Molecular Formula |
C17H20N2OS |
Molecular Weight |
306.457 |
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
InChI Key |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
synonyms |
10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-ol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)








